molecular formula C10H11F3N2O4 B12219364 Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12219364
M. Wt: 280.20 g/mol
InChI Key: SHQQPHTVTKDVTF-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound characterized by the presence of a pyrazole ring substituted with a trifluoropropyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,3,3-trifluoropropylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole amides.

Scientific Research Applications

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4,5-dicarboxylate: Similar structure but different substitution pattern on the pyrazole ring.

    Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,4-dicarboxylate: Another isomer with different ester group positions.

Uniqueness: Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoropropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

dimethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C10H11F3N2O4/c1-18-8(16)6-5-7(9(17)19-2)15(14-6)4-3-10(11,12)13/h5H,3-4H2,1-2H3

InChI Key

SHQQPHTVTKDVTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OC

Origin of Product

United States

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